![molecular formula C29H22O7 B2441005 4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one CAS No. 637751-50-9](/img/structure/B2441005.png)
4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C29H22O7 and its molecular weight is 482.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Synthesis Methods
Research highlights the development of green synthesis methods for creating coumarin and chromene derivatives. For instance, a study demonstrated an efficient one-pot synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using starch solution as a catalyst, showcasing a non-toxic, biodegradable approach with simple work-up and short reaction times (Hazeri et al., 2014). Similarly, an environmentally benign procedure utilized Fe3O4@SiO2–imid–PMAn magnetic nanoparticles as catalysts for synthesizing similar derivatives, emphasizing operational simplicity, excellent yields, and easy catalyst recovery (Esmaeilpour et al., 2015).
Antioxidant Properties
Studies on coumarin and chromene derivatives have also elucidated their potential antioxidant properties. Preparation and characterization of a coumarin substituted heterocyclic compound revealed high antioxidant activity, comparable to that of vitamin C, underlining the potential of these compounds in oxidative stress mitigation (Abd-Almonuim et al., 2020). Another investigation synthesized coumarin derivatives with pyrazole and indenone rings, showing significant DPPH radical scavenging activity, highlighting their promise as antioxidants (Kenchappa et al., 2017).
Crystal and Molecular Structure Analysis
Research into the crystal and molecular structures of chromene derivatives provides foundational knowledge for understanding their chemical behaviors and interactions. For example, the crystal structure of 2-oxo-2H-chromen-4-yl 4-methylbenzoate was analyzed, revealing insights into molecular inclinations and hydrogen bonding patterns, contributing to the understanding of their stability and reactivity (Abou et al., 2012).
Synthetic Methodologies and Characterizations
Synthetic methodologies for creating complex chromene derivatives have been developed, such as microwave-assisted cyclization, presenting efficient routes to diverse chromen-6-ones and their analogues, which can be foundational for further pharmaceutical and materials science research (Dao et al., 2018).
Mechanism of Action
Pharmacokinetics
It is known that the pharmacokinetics of nanoparticles, which npd1772 may be considered as, can be complex and influenced by factors such as size, shape, and surface properties . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
It is likely that the compound induces changes at the molecular and cellular levels that contribute to its biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of NPD1772. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s activity. Additionally, the compound’s stability may be affected by storage conditions .
properties
IUPAC Name |
4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxymethyl]-5,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O7/c1-16-9-17(2)28-19(12-27(30)36-26(28)10-16)14-34-20-4-5-21-24(13-20)35-15-22(29(21)31)18-3-6-23-25(11-18)33-8-7-32-23/h3-6,9-13,15H,7-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFJPZIDEBBWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCCO6)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2440922.png)
![N-[5-(3,4-dimethylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B2440925.png)
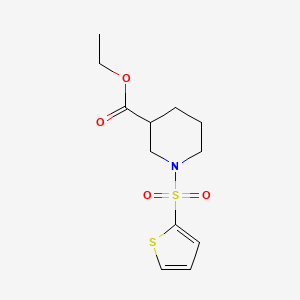
![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2440931.png)
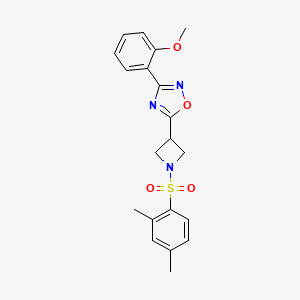


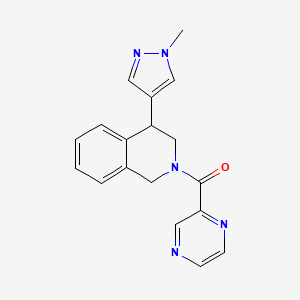
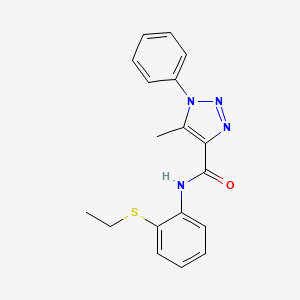
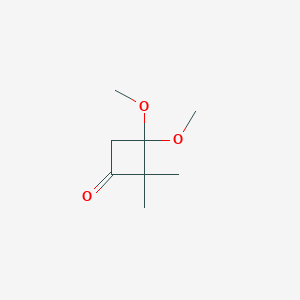
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2440940.png)
![methyl 2-(2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-2H-1,2,3,4-tetrazol-5-yl)acetate](/img/structure/B2440941.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2440942.png)
![((3AR,6aS)-tetrahydrocyclopenta[c]pyrrole-3a,6a(1H,4H)-diyl)dimethanol hydrochloride](/img/structure/B2440943.png)